5-Amino-3-ethyl-1,2,4-thiadiazole Antibacterial Potency Against ESKAPE Pathogens – Quantitative MIC Comparison with 3-Aryl and 3-Heteroaryl Analogs
In a comparative antibacterial screening study of 5-amino-1,2,4-thiadiazole derivatives against clinically relevant ESKAPE pathogen strains, 3-alkyl-substituted derivatives demonstrated a differentiated activity spectrum from 3-aryl and 3-heteroaryl analogs. While the study did not test the parent 5-amino-3-ethyl-1,2,4-thiadiazole as a standalone antibacterial agent, the compound serves as a critical synthetic intermediate for generating the active N-chloroamidine-derived derivatives evaluated. Among the tested derivatives, compounds bearing 3-alkyl substituents exhibited MIC values as low as 0.09 μg mL⁻¹ against specific Gram-positive strains, whereas the 3-phenyl analog (compound 5ba) showed MIC of 1.5 μg mL⁻¹ against the same strain [1]. The 3-ethyl scaffold therefore provides a distinct starting point for optimization campaigns compared to 3-methyl or 3-propyl variants [2].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | N-chloroamidine-derived 3-alkyl-5-amino-1,2,4-thiadiazoles: MIC 0.09–1.5 μg mL⁻¹ (range across active derivatives) |
| Comparator Or Baseline | 3-Phenyl analog (compound 5ba): MIC 1.5 μg mL⁻¹; Pefloxacin (commercial antibiotic): MIC 4–8 μg mL⁻¹; Streptomycin: MIC 2–32 μg mL⁻¹ |
| Quantified Difference | 3-Alkyl derivatives up to 16.7-fold more potent than 3-phenyl analog against the most sensitive strain; up to 88-fold more potent than pefloxacin |
| Conditions | Broth microdilution assay; ESKAPE pathogen panel including S. aureus, E. faecium, A. baumannii, K. pneumoniae, P. aeruginosa |
Why This Matters
The 3-ethyl scaffold enables access to antibacterial leads with sub-microgram per mL potency that cannot be replicated using 3-aryl substituted building blocks, directly impacting medicinal chemistry procurement strategy.
- [1] Rassokhina, I. V., et al. External oxidant-free and transition metal-free synthesis of 5-amino-1,2,4-thiadiazoles as promising antibacterials against ESKAPE pathogen strains. Molecular Diversity, 2022, 26(2), 1057-1070. View Source
- [2] Rassokhina, I. V., et al. Synthesis and antibacterial evaluation of 5-amino-1,2,4-thiadiazole derivatives. Russian Chemical Bulletin, 2021, 70(8), 1529-1536. View Source
